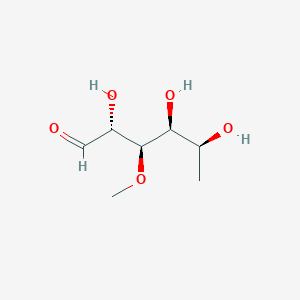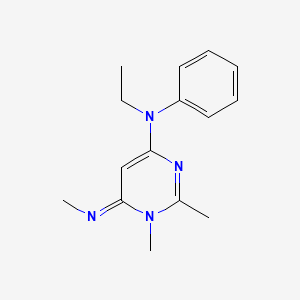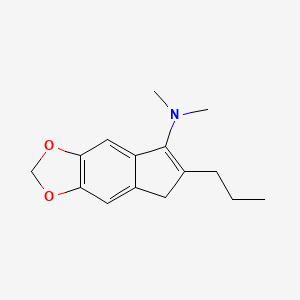
Fet4MPyP
Übersicht
Beschreibung
Iron tetrakis (N-methyl-4’-pyridyl) porphyrinato (Fet4MPyP) is a synthetic porphyrin complexed with iron. It is known for its potent antioxidant properties and its ability to catalyze the decomposition of peroxynitrite, a reactive nitrogen species
Wirkmechanismus
Target of Action
Fet4MPyP, also known as iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide or Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, primarily targets reactive oxygen species (ROS) and nuclear factor kappa B (NF-kappaB) .
Mode of Action
This compound acts as a potent antioxidant and inhibitor of NF-kappaB activation . It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals and superoxide anion radicals . It also inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .
Biochemical Pathways
This compound affects the oxidative stress pathway and the NF-kappaB signaling pathway . By scavenging ROS, it reduces oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects . By inhibiting NF-kappaB activation, it modulates the expression of genes involved in inflammation, immune response, and cell survival .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
This compound has been shown to reduce nitrative stress and increase autophagy . It also reduces poly (ADP-ribose) polymerase (PARP) over-activation and neuroinflammation in chronic constriction injury (CCI)-induced rats, and ameliorates functional, behavioral, and biochemical deficits .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ROS and NF-kappaB in the cellular environment is crucial for its antioxidant and anti-inflammatory activities The pH and temperature of the environment may also affect its stability and efficacy
Biochemische Analyse
Biochemical Properties
Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex plays a crucial role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy . It interacts with various biomolecules, including proteins and enzymes, to facilitate these reactions. For instance, it has been shown to interact with superoxide dismutase (SOD) and glutathione peroxidase (GPx), mimicking their antioxidant activities . The nature of these interactions involves the coordination of the iron center with the active sites of these enzymes, enhancing their catalytic efficiency .
Cellular Effects
The effects of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been observed to disrupt redox regulation, leading to changes in hydrogen peroxide levels and impacting cellular signaling . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, via its iron center, facilitating electron transfer reactions . This binding can result in either the inhibition or activation of enzyme activity, depending on the specific enzyme involved . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex in laboratory settings have been studied extensively. Over time, this compound exhibits stability and retains its biochemical activity . It can undergo degradation under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of redox regulation and oxidative stress responses .
Dosage Effects in Animal Models
In animal models, the effects of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex vary with dosage. At low doses, it exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .
Metabolic Pathways
Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, influencing their activity and, consequently, the levels of reactive oxygen species (ROS) in cells . This interaction can affect metabolic flux and the balance of metabolites involved in redox reactions .
Transport and Distribution
The transport and distribution of Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex within cells and tissues are facilitated by various transporters and binding proteins . It has been shown to accumulate in specific cellular compartments, such as mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex is primarily localized in the mitochondria, where it plays a role in modulating oxidative stress and redox regulation . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in mitochondrial function .
Vorbereitungsmethoden
The synthesis of Fet4MPyP involves the self-assembly of iron porphyrin with N-methyl-4’-pyridyl groups. One method to prepare this compound is through the exfoliation and reassembling of layered metal oxides. For instance, the FeTMPyP/TaWO6 nanotube composite is fabricated by reconstructing the layered structure of LiTaWO6 into a tubular structure . The composition of the as-prepared samples is determined using techniques such as Fourier transformed infrared spectra and energy-dispersive spectroscopy .
Analyse Chemischer Reaktionen
Fet4MPyP undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Fet4MPyP is unique among metalloporphyrins due to its high catalytic efficiency and stability. Similar compounds include:
Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (FeTMPyP): Similar in structure and function, but with slight variations in catalytic activity.
Cobalt(II) phthalocyanine tetrasulfonate (CoTsPc): Often used in conjunction with this compound in supramolecular assemblies for enhanced electrocatalytic activity.
Manganese(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (MnTMPyP): Another metalloporphyrin with antioxidant properties, but with different reactivity and stability profiles.
This compound stands out due to its superior ability to scavenge reactive oxygen species and its effectiveness in various catalytic applications.
Eigenschaften
IUPAC Name |
iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPUTYQVYHFIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36FeN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209226 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60489-13-6 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1198474.png)









![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)


